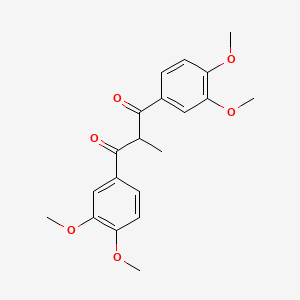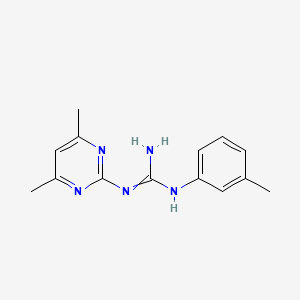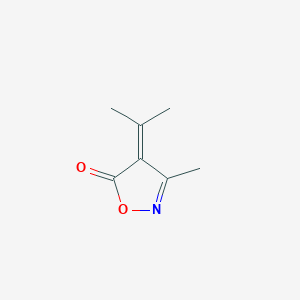
CID 101475
Vue d'ensemble
Description
CID 101475 is a useful research compound. Its molecular formula is C12H11N5O and its molecular weight is 241.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Studying Biological Processes : CID is a valuable tool to study various biological processes, particularly in cellular contexts where classical genetic interference methods are not viable. It allows for reversible and spatiotemporal control of protein function within cells (Voss, Klewer, & Wu, 2015).
Inducible Gene Regulation and Editing : Recent advancements include the development of PROTAC-CID platforms for inducible gene regulation and editing in mammals. This system allows for fine-tuning gene expression and multiplexing biological signals, offering a versatile toolbox for chemically inducible gene regulation (Ma et al., 2023).
Protein-Protein Interactions and Localization : CID has been used to control protein localization in living cells with high precision. A novel chemical inducer of protein dimerization has been developed, allowing rapid activation and deactivation of protein-protein interactions with light (Aonbangkhen et al., 2018).
Solving Cell Biology Problems : CID techniques have been crucial in understanding lipid second messengers and small GTPases. It helps in explaining the signaling paradox and has led to improved specificity and novel applications beyond traditional techniques (DeRose, Miyamoto, & Inoue, 2013).
Direct Protein Identification from Cells and Tissues : CID combined with MALDI post-source decay/collision-induced dissociation and bioinformatics has been used for direct protein identification in cells and tissues, which aids in drug target discoveries (Pevsner et al., 2007).
Water Use Efficiency and Productivity in Barley : CID, specifically carbon isotope discrimination, has been applied in agriculture to select barley genotypes with higher water use efficiency and productivity (Anyia et al., 2007).
Bioinformatics Tools : A computational tool named 'cid' has been developed to process DNA fragments for the detection of microsatellites and design primer pairs for their amplification, optimizing data processing in genomics research (Freitas, Martins, & Galetti, 2008).
Propriétés
IUPAC Name |
2-(1H-benzimidazol-2-ylamino)-6-methyl-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-7-6-10(18)16-11(13-7)17-12-14-8-4-2-3-5-9(8)15-12/h2-6H,1H3,(H3,13,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWAAMAWIAQLHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)NC2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)NC2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-amino-7-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidine-3,5(2H)-dione](/img/structure/B7765294.png)


![5-{[4-(Diethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B7765311.png)





![1-[2-(4-tert-butylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B7765347.png)
